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Compound of Interest

Compound Name: 3-(Aminosulfonyl)propanoic acid

Cat. No.: B170225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
(Aminosulfonyl)propanoic acid. While experimental spectra for this specific compound are

not readily available in public databases, this document extrapolates the anticipated Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its

chemical structure and comparison with analogous compounds. Standard experimental

protocols for obtaining such data are also detailed.

Chemical Properties
Basic chemical information for 3-(Aminosulfonyl)propanoic acid is summarized in the table

below.

Property Value

Molecular Formula C₃H₇NO₄S

Molecular Weight 153.16 g/mol

SMILES String O=S(=O)(N)CCC(=O)O

InChI Key GORVWJURYPIBBC-UHFFFAOYSA-N
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-
(Aminosulfonyl)propanoic acid. These predictions are based on the analysis of its functional

groups and data from similar structures, such as propanoic acid and various sulfonamides.

Predicted ¹H NMR Data
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~11-12 Singlet 1H -COOH

The acidic proton

of a carboxylic

acid is typically

highly deshielded

and appears as a

broad singlet.

~7.0-7.5 Singlet (broad) 2H -SO₂NH₂

Protons on the

nitrogen of a

sulfonamide are

expected to be

deshielded and

may appear as a

broad singlet.

~3.4-3.6 Triplet 2H -CH₂-SO₂NH₂

The methylene

group adjacent to

the electron-

withdrawing

sulfonyl group

will be

significantly

deshielded.

~2.8-3.0 Triplet 2H -CH₂-COOH

The methylene

group adjacent to

the carbonyl

group will be

deshielded.
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Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment Rationale

~175-180 -COOH

The carbonyl carbon of the

carboxylic acid is expected in

this region.

~50-55 -CH₂-SO₂NH₂

The carbon directly attached to

the sulfonyl group will be

deshielded.

~30-35 -CH₂-COOH
The carbon adjacent to the

carboxylic acid group.

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400-3200 -NH₂ (sulfonamide) N-H stretch

3300-2500 -OH (carboxylic acid) O-H stretch (broad)

~1710 C=O (carboxylic acid) C=O stretch

1350-1300 & 1160-1140 S=O (sulfonamide)
Asymmetric & Symmetric SO₂

stretch

Predicted Mass Spectrometry Data
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m/z Ion Rationale

153 [M]⁺ Molecular ion peak.

135 [M-H₂O]⁺
Loss of water from the

carboxylic acid.

108 [M-COOH]⁺
Loss of the carboxylic acid

group.

80 [SO₂NH₂]⁺
Fragment corresponding to the

aminosulfonyl group.

74 [C₃H₆O₂]⁺
Fragment corresponding to

propanoic acid.

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 3-(Aminosulfonyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-(Aminosulfonyl)propanoic acid in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of

solvent is critical to avoid exchange of the acidic protons.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition for ¹H NMR:

Acquire a one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.
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Data Acquisition for ¹³C NMR:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source. Electrospray ionization (ESI) is a common choice for polar molecules like this.
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Data Acquisition:

Introduce the sample solution into the ion source.

Acquire the mass spectrum in either positive or negative ion mode.

The mass-to-charge ratio (m/z) of the ions is measured.

For fragmentation analysis (MS/MS), the molecular ion can be isolated and fragmented to

aid in structure elucidation.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the structural

relationships of 3-(Aminosulfonyl)propanoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b170225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Handling

Spectroscopic Analysis

Data Processing

3-(Aminosulfonyl)propanoic Acid Sample

Sample Preparation
(Dissolution/Pelletizing)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Data Processing & Interpretation

Structure Elucidation
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3-(Aminosulfonyl)propanoic Acid Structure

Expected Spectroscopic Signatures

Carboxylic Acid
(-COOH)

Methylene
(-CH₂-COOH)

¹H: ~11-12 ppm (s, 1H)
¹³C: ~175-180 ppm

IR: 3300-2500 cm⁻¹ (broad O-H)
~1710 cm⁻¹ (C=O)

Methylene
(-CH₂-SO₂NH₂)

¹H: ~2.8-3.0 ppm (t, 2H)
¹³C: ~30-35 ppm

Sulfonamide
(-SO₂NH₂)

¹H: ~3.4-3.6 ppm (t, 2H)
¹³C: ~50-55 ppm¹H: ~7.0-7.5 ppm (s, 2H) IR: 3400-3200 cm⁻¹ (N-H)

1350-1300 & 1160-1140 cm⁻¹ (S=O)

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 3-(Aminosulfonyl)propanoic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170225#spectroscopic-data-nmr-ir-ms-of-3-
aminosulfonyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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